2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Overview
Description
The compound is a derivative of chlorophenoxy compounds . These are typically used in the synthesis of various chemical products .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene” were not found, related compounds such as 2-(4-Chlorophenoxy)acetic Acid are used in the synthesis of a new class of hypoxia-inducible factor-1 inhibitors . Another related compound, 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane (VII), has been synthesized with characteristics of small harm to human bodies, mild reaction conditions, easiness in operation, higher raw material conversion rate and product selectivity .Scientific Research Applications
Application in Antifungal Activity
Scientific Field: Medicinal Chemistry
Methods of Application: The compound is synthesized from 4-chlorophenol and ethyl 2-chloroacetate as starting materials by multi-step reactions under microwave irradiation . The structures of the resulting compounds are characterized by 1H-NMR, MS, and elemental analysis .
Results or Outcomes: Some of the synthesized compounds exhibited moderate antifungal activity .
Application in Herbicide Synthesis
Scientific Field: Agricultural Chemistry
Methods of Application: CyB is synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B . The optimum organic solvent, acyl donor, aw, reaction temperature, and shaking rate for the transesterification were determined .
Application in Cancer Treatment
Scientific Field: Oncology
Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source.
Results or Outcomes: The specific results or outcomes obtained for this application are not provided in the source.
Application in Chemical Database
Scientific Field: Chemical Informatics
Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes: The specific results or outcomes obtained for this application are not provided in the source .
Application in HPLC Column Separation
Scientific Field: Analytical Chemistry
Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes: The specific results or outcomes obtained for this application are not provided in the source .
Application in Chemical Database
Scientific Field: Chemical Informatics
Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes: The specific results or outcomes obtained for this application are not provided in the source .
Application in HPLC Column Separation
Scientific Field: Analytical Chemistry
Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes: The specific results or outcomes obtained for this application are not provided in the source .
properties
IUPAC Name |
2-(4-chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO3/c13-7-1-3-9(4-2-7)19-12-10(14)5-8(16(17)18)6-11(12)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHXLOKPAWFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677464 | |
Record name | 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
CAS RN |
549547-32-2 | |
Record name | 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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